![molecular formula C17H24O7 B1245775 [4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate CAS No. 76348-84-0](/img/structure/B1245775.png)
[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
描述
[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate, also known as 15-deacetyl-neosolaniol, is a trichothecene mycotoxin produced by various Fusarium species. It is a secondary metabolite that is commonly found in contaminated cereal-based food and feed. This compound is known for its potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of [4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate involves the cultivation of Fusarium species under controlled conditions. The fungus is grown on a suitable substrate, such as corn or wheat, which is then harvested and processed to extract the toxin. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be produced in controlled laboratory settings. The production process involves the fermentation of Fusarium species, followed by extraction and purification of the toxin using advanced chromatographic methods .
化学反应分析
Types of Reactions
[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can lead to the formation of different metabolites, which may have varying degrees of toxicity .
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by enzymes such as carboxylesterase, leading to the formation of hydrolyzed products.
Oxidation: Oxidative reactions can be catalyzed by enzymes like cytochrome P450, resulting in the formation of hydroxylated metabolites.
Reduction: Reductive reactions can occur under anaerobic conditions, leading to the formation of reduced metabolites.
Major Products Formed
The major products formed from these reactions include 3′-hydroxy-T-2 toxin and HT-2 toxin. These metabolites can exhibit different toxicological profiles compared to the parent compound .
科学研究应用
[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the chemical properties and reactions of trichothecene mycotoxins.
Biology: Researchers use this compound to investigate its effects on cellular processes, including apoptosis, autophagy, and immune response.
Medicine: this compound is studied for its potential role in causing diseases and its mechanism of action in the human body.
Industry: It is used to develop detection methods for mycotoxins in food and feed, ensuring food safety and quality .
作用机制
[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate exerts its toxic effects by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosome and interferes with the elongation step of translation, leading to the inhibition of protein synthesis. This results in cellular damage and apoptosis. The toxin also induces oxidative stress, leading to mitochondrial damage and inflammation .
相似化合物的比较
[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate is similar to other trichothecene mycotoxins, such as T-2 toxin and HT-2 toxin. it has unique structural features that contribute to its distinct toxicological profile. For example, this compound lacks the acetyl group present in T-2 toxin, which affects its reactivity and toxicity. Other similar compounds include neosolaniol and 4-deacetyl-neosolaniol .
Conclusion
This compound is a potent trichothecene mycotoxin with significant toxic effects. Its preparation involves the cultivation of Fusarium species, followed by extraction and purification. The compound undergoes various chemical reactions, leading to the formation of different metabolites. This compound has several scientific research applications and exerts its effects by inhibiting protein synthesis and inducing oxidative stress. It is similar to other trichothecene mycotoxins but has unique structural features that contribute to its distinct toxicological profile.
属性
IUPAC Name |
[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c1-8-4-11-16(6-18,5-10(8)20)15(3)13(23-9(2)19)12(21)14(24-11)17(15)7-22-17/h4,10-14,18,20-21H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYVMZMEBKUDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Deacetylneosolaniol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76348-84-0 | |
| Record name | 15-Deacetylneosolaniol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 - 173 °C | |
| Record name | 15-Deacetylneosolaniol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


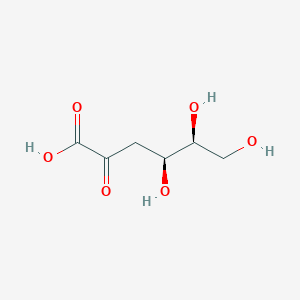
![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)



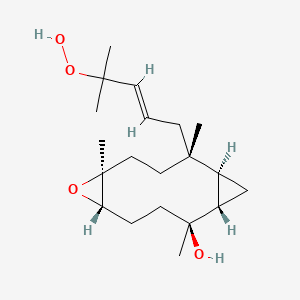

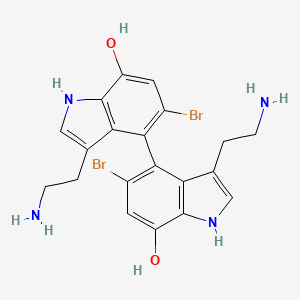
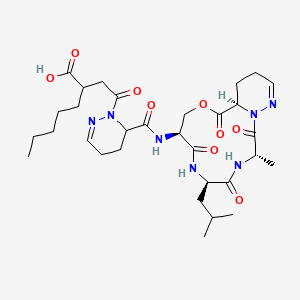
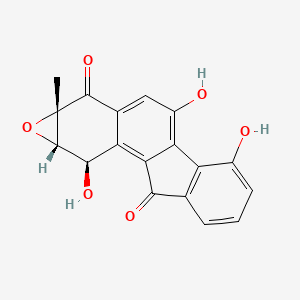
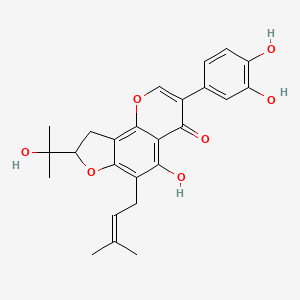
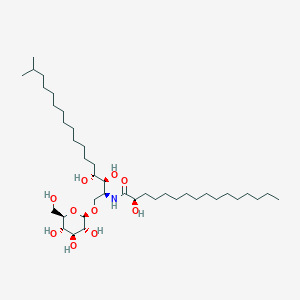
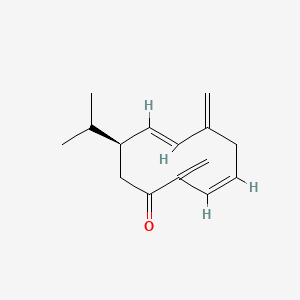
![(1S,2S,3E,5R,6S,11S,14S,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one](/img/structure/B1245716.png)
